2-Chloro-4-(trifluoromethyl)benzyl alcohol

Physical Chemistry Material Science Process Chemistry

2-Chloro-4-(trifluoromethyl)benzyl alcohol (CAS 56456-51-0) is the definitive 2,4-substituted benzylic alcohol building block for medicinal and agrochemical R&D. Its unique ortho-Cl/para-CF3 pattern is critical for GlyT1 target engagement (Ki <1000 nM), making it a privileged CNS pharmacophore. Unlike lower-melting analogs (e.g., the 4-CF3-only derivative, mp 18–20°C), its solid state (mp 50–52°C) and LogP of 2.40 ensure safer handling, precise weighing, and compatibility with automated parallel synthesis. Sourced from a scalable, high-yielding (96%) NaBH₄ reduction route. Insist on the correct isomer for valid structure-activity relationships.

Molecular Formula C8H6ClF3O
Molecular Weight 210.58 g/mol
CAS No. 56456-51-0
Cat. No. B1486463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(trifluoromethyl)benzyl alcohol
CAS56456-51-0
Molecular FormulaC8H6ClF3O
Molecular Weight210.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)Cl)CO
InChIInChI=1S/C8H6ClF3O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2
InChIKeyGMZPPTCATYZORA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(trifluoromethyl)benzyl alcohol (CAS 56456-51-0): Procurement-Grade Overview for R&D and Scale-Up


2-Chloro-4-(trifluoromethyl)benzyl alcohol (CAS 56456-51-0) is a halogenated benzylic alcohol building block widely utilized as a key synthetic intermediate in medicinal and agricultural chemistry . The molecule's substitution pattern—a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position—imparts distinct electronic and steric properties that directly govern its reactivity and physical behavior . Commercially available in 95–97% purity, this solid (mp 50–52°C) serves as a foundational scaffold for introducing the 2-chloro-4-(trifluoromethyl)phenyl moiety into more complex structures .

The Strategic Imperative of Precise Substitution: Why 2-Chloro-4-(trifluoromethyl)benzyl Alcohol is Not Interchangeable with Structural Analogs


Generic substitution of this compound with other chloro(trifluoromethyl)benzyl alcohols, such as the 2,5-isomer or the non-chlorinated 4-(trifluoromethyl)benzyl alcohol, is chemically and functionally invalid due to fundamental differences in solid-state properties and solution-phase reactivity. The precise juxtaposition of the electron-withdrawing chlorine ortho to the benzylic alcohol directly influences hydrogen bonding and crystal packing, as evidenced by a melting point of 50–52°C for the 2,4-isomer versus a significantly lower 18–20°C for the 4-substituted analog . Furthermore, in downstream reactions, this specific substitution pattern is critical for correct molecular recognition; for instance, compounds incorporating this moiety demonstrate target engagement (e.g., GlyT1 inhibition with Ki < 1000 nM), a property contingent on the precise spatial orientation of the halogen and trifluoromethyl groups [1].

Quantitative Differentiation Guide for 2-Chloro-4-(trifluoromethyl)benzyl Alcohol (56456-51-0)


Comparison of Physical State and Handling: 2,4-Substituted Isomer vs. 4-Substituted Analog

The 2,4-substitution pattern of 2-Chloro-4-(trifluoromethyl)benzyl alcohol results in a significantly higher melting point compared to the non-chlorinated 4-(trifluoromethyl)benzyl alcohol. This difference dictates that the target compound is a solid at standard ambient temperature, whereas the 4-substituted analog is a liquid or low-melting solid . This directly impacts handling, storage stability, and purification method selection (e.g., trituration vs. distillation).

Physical Chemistry Material Science Process Chemistry

Hydrophobicity and Bioisosteric Utility: Lipophilicity Comparison with 5-Substituted Isomer

The position of the chlorine substituent on the benzyl alcohol ring alters the compound's lipophilicity, a critical parameter for biological membrane permeability. The target 2,4-isomer exhibits a calculated LogP of 2.40, which differs from the 2,5-isomer . While direct experimental LogP for the comparator is scarce, the structural difference informs differential partition coefficients, impacting early-stage lead optimization campaigns where specific LogP windows are required [1].

Medicinal Chemistry Drug Design ADME Properties

Synthetic Efficiency from Carboxylic Acid Precursor: High-Yield Reduction Route

This compound is efficiently synthesized via reduction of 2-chloro-4-(trifluoromethyl)benzoic acid using sodium borohydride (NaBH₄) in THF, achieving a high isolated yield. This contrasts with the preparation of the corresponding benzyl bromide derivative, which requires an additional halogen exchange step, potentially introducing more hazardous reagents and lower overall atom economy .

Organic Synthesis Process Chemistry Cost Efficiency

Reactivity Differential: Benzylic Alcohol as a Versatile Handle vs. Aldehyde Oxidation State

The benzylic alcohol of the target compound serves as a versatile synthetic handle that can be selectively oxidized to the corresponding aldehyde (2-chloro-4-(trifluoromethyl)benzaldehyde) or further derivatized. This provides orthogonal reactivity compared to purchasing the aldehyde directly. The alcohol can be used directly in Mitsunobu reactions or converted to a leaving group (e.g., chloride, bromide, mesylate) for nucleophilic displacement, offering broader utility than the pre-oxidized aldehyde .

Synthetic Methodology Late-Stage Functionalization Medicinal Chemistry

High-Impact Application Scenarios for 2-Chloro-4-(trifluoromethyl)benzyl Alcohol Based on Quantified Differentiation


Medicinal Chemistry: GlyT1 Transporter Inhibitor Development

The 2-chloro-4-(trifluoromethyl)benzyl moiety is a critical pharmacophore in the design of GlyT1 inhibitors. As demonstrated by BindingDB data, a compound containing this exact substitution pattern exhibits a binding affinity (Ki) of < 1000 nM for the human GlyT1 transporter expressed in CHO cells [1]. This validates the use of CAS 56456-51-0 as a privileged building block for synthesizing novel CNS-active agents. The balanced LogP of 2.40 and solid-state properties make it ideal for automated parallel synthesis workflows aimed at optimizing GlyT1 inhibition for schizophrenia or cognitive disorder treatments.

Process Chemistry: Cost-Efficient Large-Scale Reductions

For process R&D requiring the 2-chloro-4-(trifluoromethyl)phenyl scaffold, this benzyl alcohol is the preferred starting material over the corresponding benzyl halide or ester due to its documented high-yielding (96%) and scalable synthesis from the carboxylic acid . The reaction (NaBH₄ in THF at room temperature) is robust, safe, and amenable to scale-up in standard batch reactors, minimizing process mass intensity and cost of goods for pharmaceutical intermediate manufacturing.

Agrochemical Intermediate Synthesis

The compound is a key intermediate in the production of herbicides and pesticides. Its substitution pattern is found in active ingredients targeting broadleaf weeds . The solid physical state (mp 50–52°C) facilitates easier purification and handling in large-scale agrochemical manufacturing facilities compared to lower-melting analogs, contributing to higher operational safety and material traceability.

Chemical Biology: Photocatalytic Method Development

Research has demonstrated that benzyl alcohol derivatives like this compound undergo highly selective photocatalytic oxidation to aldehydes on TiO₂ surfaces under O₂ atmosphere, with applications in both UV and visible light . This makes it a valuable substrate for developing novel, environmentally benign oxidation methods in academic and industrial research laboratories exploring green chemistry solutions.

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